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Pentalenolactone F -

Pentalenolactone F

Catalog Number: EVT-1584320
CAS Number:
Molecular Formula: C15H18O5
Molecular Weight: 278.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pentalenolactone F is a tetracyclic sesquiterpene lactone obtained by formal epoxidation of the 4-methylene group of pentalenolactone E. It has a role as a bacterial metabolite. It is a sesquiterpene lactone, an organic heterotricyclic compound, a spiro-epoxide and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a pentalenolactone F(1-).
Overview

Pentalenolactone F is a member of the pentalenolactone family, which consists of a series of natural products known for their antibiotic properties. These compounds are primarily isolated from various species of the genus Streptomyces. Pentalenolactone F, along with its analogs, has garnered interest due to its structural uniqueness and potential applications in pharmaceuticals.

Source

Pentalenolactone F is typically derived from the fermentation of Streptomyces species, particularly Streptomyces exfoliatus and Streptomyces arenae, which are known to produce these compounds as secondary metabolites . The biosynthesis involves complex enzymatic pathways that convert simple precursors into the final lactone structure.

Classification

Pentalenolactone F falls under the category of lactones, specifically cyclic esters formed from the reaction of hydroxyl acids. It is classified as a natural product and an antibiotic, showcasing a unique bicyclic structure that contributes to its biological activities.

Synthesis Analysis

Methods

The synthesis of pentalenolactone F can be achieved through both biogenetic methods and synthetic organic chemistry.

  1. Biogenetic Synthesis: This method utilizes natural enzymatic pathways found in Streptomyces species. The initial step involves the cyclization of farnesyl diphosphate to form pentalenene, followed by a series of oxidative transformations catalyzed by various enzymes, including cytochrome P450s and dioxygenases .
  2. Synthetic Approaches: Several synthetic routes have been developed to create pentalenolactone F, often starting from simpler organic compounds. For instance, one method involves the transformation of 3-methoxy-3,6-secoprotoilludan-6-one into pentalenolactone F through multiple steps involving cyclization and functional group modifications .

Technical Details

The synthetic processes often involve intricate steps such as:

  • Cyclization: Key to forming the core structure.
  • Oxidative Transformations: Utilizing reagents like iron complexes to facilitate the formation of functional groups.
  • Purification Techniques: Chromatography methods are employed to isolate the desired compound from reaction mixtures.
Molecular Structure Analysis

Structure

Pentalenolactone F features a unique bicyclic structure characterized by a lactone ring. The molecular formula is C15H24O2C_{15}H_{24}O_2, and it includes multiple stereocenters that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 236.35 g/mol.
  • Chemical Structure: The compound exhibits a complex arrangement that can be represented as:
Cyclic structure with ester functional group\text{Cyclic structure with ester functional group}

This structural complexity is crucial for its interaction with biological targets.

Chemical Reactions Analysis

Pentalenolactone F participates in various chemical reactions typical for lactones, including:

  1. Hydrolysis: Under acidic or basic conditions, pentalenolactone F can hydrolyze to yield corresponding acids.
  2. Reduction Reactions: The lactone can be reduced to form alcohols or other derivatives.
  3. Rearrangements: The presence of multiple functional groups allows for rearrangement reactions under specific conditions.

These reactions are significant for modifying the compound for potential therapeutic applications.

Mechanism of Action

Pentalenolactone F exhibits its biological effects primarily through its interaction with bacterial cell wall synthesis and function.

  1. Inhibition of Cell Wall Synthesis: It disrupts peptidoglycan synthesis in bacterial cells, leading to cell lysis.
  2. Antimicrobial Activity: Pentalenolactone F has shown efficacy against various gram-positive bacteria due to its ability to interfere with metabolic pathways critical for bacterial survival .

Data

Research indicates that pentalenolactones exhibit a broad spectrum of antibacterial activity, making them candidates for further development in antibiotic therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl group in the lactone.

Relevant analyses often include spectroscopic techniques (NMR, IR) to confirm structure and purity.

Applications

Pentalenolactone F has several scientific uses:

  1. Antibiotic Development: Its antibacterial properties make it a candidate for new antibiotic formulations aimed at resistant bacterial strains.
  2. Biochemical Research: Used as a tool compound in studies investigating cell wall synthesis mechanisms.
  3. Pharmaceutical Development: Potential applications in developing novel therapeutic agents targeting bacterial infections.
Biosynthesis Pathways of Pentalenolactone F in *Streptomyces* spp.

Gene Cluster Organization and Functional Annotation

Genomic Localization of the ptl Operon in Streptomyces avermitilis

The biosynthesis of pentalenolactone F is governed by a dedicated 13.4-kb gene cluster (ptl operon) located at position 3.75 Mb on the linear chromosome of Streptomyces avermitilis. This cluster contains 13 unidirectionally transcribed open reading frames (ORFs), designated sav2990 to sav3002, which collectively encode the enzymatic machinery for pentalenolactone F biosynthesis. Deletion of this entire operon abolishes pentalenolactone metabolite production, while heterologous expression in non-producing strains confers biosynthetic capability, confirming its essential role [1] [4]. The compact organization suggests coordinated regulation of this sesquiterpenoid pathway, with secondary metabolism clusters constituting ~7% of the S. avermitilis genome [4] [6].

Role of ptlA (Pentalenene Synthase) in Farnesyl Diphosphate Cyclization

The ptlA gene (sav2998) encodes pentalenene synthase, a 38 kDa Mg²⁺-dependent enzyme that catalyzes the committed step in pentalenolactone F biosynthesis: the cyclization of farnesyl diphosphate (FPP) to pentalenene. This tricyclic hydrocarbon serves as the universal precursor for all pentalenolactone metabolites. Recombinant PtlA expressed in Escherichia coli demonstrates kinetic parameters (kcat = 0.65 s⁻¹, Km for FPP = 1.7 µM) consistent with efficient cyclization activity. The enzyme contains conserved metal-binding motifs (DDLFD at aa 80-85; NDIASLEKE at aa 219-227) characteristic of terpenoid synthases [1] [4]. Isotopic labeling studies confirm pentalenene as the biosynthetic precursor of pentalenolactone F [3].

Regulatory Elements: ptlR (AraC-Family Transcriptional Regulator)

The ptlR gene (sav3000) encodes a transcriptional regulator belonging to the AraC-family. Positioned downstream of core biosynthetic genes, PtlR likely activates expression of the ptl operon in response to pathway intermediates or environmental cues. AraC regulators typically bind promoter regions as dimers, facilitating RNA polymerase recruitment. While direct transcriptional targets in the ptl cluster remain unverified, analogous regulators in antibiotic pathways respond to autoregulatory signals, ensuring coordinated metabolite production and self-resistance [4].

Table 1: Core Genes in the Pentalenolactone F Biosynthetic Cluster

Gene (Locus)Protein FunctionKey Motifs/DomainsExperimental Validation
ptlA (SAV2998)Pentalenene synthaseDDLFD, NDIASLEKE motifsRecombinant cyclization of FPP → pentalenene [1] [4]
ptlI (SAV2999)Cytochrome P450 (CYP161C2)Heme-binding domainOxidizes pentalenene → 1-deoxypentalenic acid [2]
ptlH (SAV2991)Fe(II)/αKG-dependent hydroxylase2-His-1-Asp facial triadHydroxylates 1-deoxypentalenic acid at C-11β [1]
ptlF (SAV2993)Short-chain dehydrogenaseGXXXGXG cofactor motifOxidizes 11β-hydroxy intermediate to ketone [5] [6]
ptlR (SAV3000)AraC-family transcriptional regulatorHelix-turn-helix DNA-binding domainPutative regulator based on homology [4]

Enzymatic Cascade in Pentalenolactone F Biosynthesis

Oxidative Rearrangement Catalyzed by CYP161C2 (PntM)

The cytochrome P450 enzyme CYP161C2 (encoded by ptlI, sav2999) catalyzes the multi-step oxidation of pentalenene to 1-deoxypentalenic acid. Recombinant PtlI expressed in E. coli requires electron transport partners (ferredoxin/ferredoxin reductase) for activity. It sequentially oxidizes pentalenene, likely via pentalen-13-ol and pentalen-13-al intermediates, culminating in carboxylate formation at C-13. This transformation establishes the carboxylic acid moiety essential for subsequent lactonization [2] [4]. Enzyme kinetics reveal a Km of 5.2 µM for pentalenene, indicating high substrate affinity.

Short-Chain Dehydrogenase PtlF in Intermediate Oxidation

The ptlF gene (sav2993) encodes a NAD⁺-dependent dehydrogenase belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. PtlF specifically oxidizes the C-11β hydroxyl group of 1-deoxy-11β-hydroxypentalenic acid to yield 1-deoxy-11-oxopentalenic acid. Biochemical characterization shows a strong preference for NAD⁺ over NADP⁺ (150-fold), with kinetic parameters kcat = 0.65 s⁻¹, Km for substrate = 6.5 µM, and Km for NAD⁺ = 25 µM. The pH optimum is 8.0, though activity increases significantly under alkaline conditions (pH 9–11.3). This oxidation primes the molecule for the Baeyer-Villiger oxygenation step [5] [6].

Non-Heme Iron/α-Ketoglutarate-Dependent Hydroxylases

The PtIH hydroxylase (sav2991) represents a key tailoring enzyme in the pathway. This Fe(II)/α-ketoglutarate-dependent dioxygenase installs the C-11β hydroxyl group on 1-deoxypentalenic acid. Recombinant PtIH exhibits strict dependence on Fe(II), α-ketoglutarate, and O₂, with kinetic parameters kcat = 4.2 s⁻¹ and Km = 0.57 mM for the substrate. The enzyme has a pH optimum of 6.0 and likely functions as a homodimer (MALDI-TOF MS peak at 73,965 Da). NMR analysis (NOESY, HMBC) of the product confirms stereospecific β-hydroxylation [1]. PtIH shares 26% identity with phytanoyl-CoA dioxygenases, suggesting mechanistic parallels in substrate activation.

Table 2: Key Enzymatic Transformations in Pentalenolactone F Biosynthesis

Enzyme (Gene)Reaction CatalyzedCofactors/RequirementsProduct
Pentalenene synthase (ptlA)Cyclization of FPPMg²⁺Pentalenene
Cytochrome P450 PtII (ptlI)3-Step oxidation of pentaleneneO₂, NADPH, ferredoxin1-Deoxypentalenic acid
Hydroxylase PtIH (ptlH)C-11β hydroxylationFe(II), α-ketoglutarate, O₂1-Deoxy-11β-hydroxypentalenic acid
Dehydrogenase PtIF (ptlF)Oxidation of C-11 alcoholNAD⁺1-Deoxy-11-oxopentalenic acid
Baeyer-Villiger monooxygenase PtIE (ptlE)Lactone formationFAD, NADPHPentalenolactone F

Metabolic Engineering of Pentalenolactone F Production

Heterologous Expression in Streptomyces lividans

The entire 13.4-kb ptl cluster was heterologously expressed in Streptomyces lividans 1326, a non-pentalenolactone producer. Engineered strains produced pentalenic acid, confirming functional transfer of the biosynthetic pathway. However, pentalenolactone F itself was not observed, suggesting potential deficiencies in post-assembly tailoring or regulatory elements in the heterologous host. Notably, deletion of the ptlD gene (sav2995) in S. avermitilis led to accumulation of neopentalenolactone D, indicating bottlenecks at specific enzymatic steps. These findings highlight both the feasibility and challenges of heterologous production [4] [10].

CRISPR-Cas9-Mediated Cluster Optimization Strategies

While direct CRISPR applications to pentalenolactone F are not yet published in the available literature, strategic approaches can be inferred from related metabolic engineering:

  • Promoter engineering: Replacement of native ptl promoters with constitutive (ermE*) or inducible systems to boost transcription
  • Co-factor balancing: Overexpression of NADPH-generating enzymes (e.g., glucose-6-phosphate dehydrogenase) to support P450 and Baeyer-Villiger monooxygenase reactions
  • Efflux enhancement: Amplification of ptlG (SAV2992), encoding a major facilitator superfamily transporter, to mitigate feedback inhibition
  • Precursor routing: Integration of the mevalonate pathway to augment farnesyl diphosphate supply, as demonstrated in Vibrio natriegens (pentalenene titers reached 39.4 mg/L) [6]Transcriptomic analysis in engineered hosts indicates downregulation of pentose phosphate pathway genes, suggesting NADPH limitations—a key target for CRISPR-mediated activation [6].

Properties

Product Name

Pentalenolactone F

IUPAC Name

(1R,4aR,6aS,9aR)-8,8-dimethyl-2-oxospiro[4a,6a,7,9-tetrahydro-4H-pentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid

Molecular Formula

C15H18O5

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C15H18O5/c1-13(2)4-8-3-9(11(16)17)10-5-19-12(18)15(7-20-15)14(8,10)6-13/h3,8,10H,4-7H2,1-2H3,(H,16,17)/t8-,10+,14-,15-/m1/s1

InChI Key

UUDKOVSZNMZKND-BDAURDKOSA-N

Synonyms

pentalenolactone F

Canonical SMILES

CC1(CC2C=C(C3C2(C1)C4(CO4)C(=O)OC3)C(=O)O)C

Isomeric SMILES

CC1(C[C@H]2C=C([C@H]3[C@]2(C1)[C@@]4(CO4)C(=O)OC3)C(=O)O)C

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